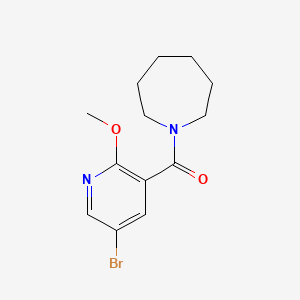
Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol It is known for its unique structure, which includes a pyridine ring substituted with a bromine atom and a methoxy group, as well as an azepane ring attached to a methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone typically involves the reaction of 5-bromo-2-methoxypyridine with azepane in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in a solvent such as methanol or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
化学反応の分析
Types of Reactions
Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group, and the azepane ring can undergo reduction to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce hydroxylated or reduced azepane derivatives .
科学的研究の応用
Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the areas of neurology and oncology.
作用機序
The mechanism of action of Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
(5-Bromo-2-methoxypyridin-3-yl)methanamine: A related compound with similar structural features but different functional groups.
2-(Azepan-1-yl)-5-bromopyridin-3-amine: Another similar compound with an azepane ring and bromopyridine moiety.
Uniqueness
Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity.
特性
分子式 |
C13H17BrN2O2 |
|---|---|
分子量 |
313.19 g/mol |
IUPAC名 |
azepan-1-yl-(5-bromo-2-methoxypyridin-3-yl)methanone |
InChI |
InChI=1S/C13H17BrN2O2/c1-18-12-11(8-10(14)9-15-12)13(17)16-6-4-2-3-5-7-16/h8-9H,2-7H2,1H3 |
InChIキー |
BGCLCJMUXHBCEN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=N1)Br)C(=O)N2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


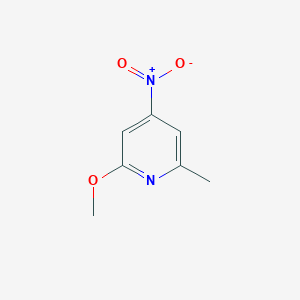
![2-Oxaspiro[3.5]nonane-7-carbonitrile](/img/structure/B13013506.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine](/img/structure/B13013517.png)
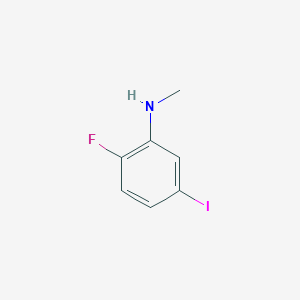
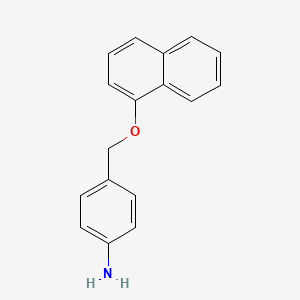

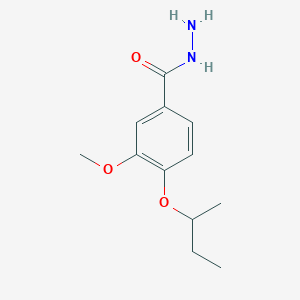
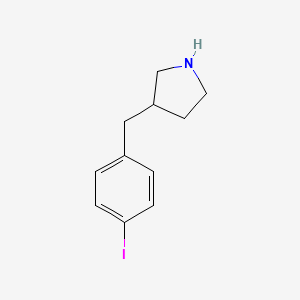
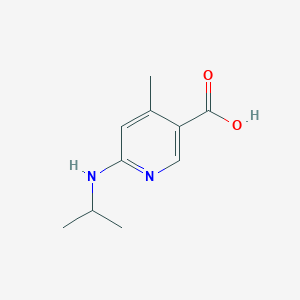
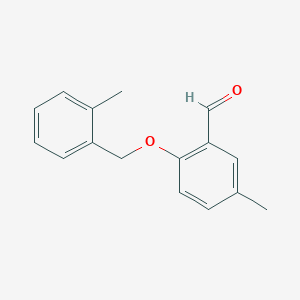
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13013572.png)
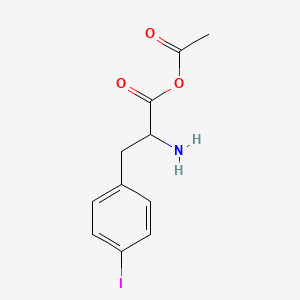
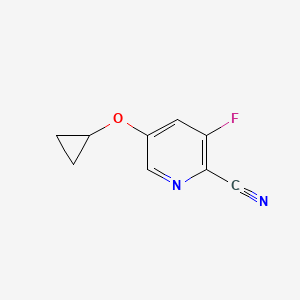
![tert-Butyl10-fluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13013590.png)
